molecular formula C12H16BrN B1449368 1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine CAS No. 1935553-30-2

1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine

Cat. No. B1449368
M. Wt: 254.17 g/mol
InChI Key: VCHPEALRCKKIIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMPP can be synthesized via several methods, including the reaction of 5-bromo-2-methylbenzylamine with pyrrolidine in glacial acetic acid under reflux conditions. The product is then purified using column chromatography.


Molecular Structure Analysis

The molecular formula of DMPP is C12H16BrN. The IUPAC name is 1-[(5-bromo-2-methylphenyl)methyl]pyrrolidine.


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of DMPP . This reaction utilizes a radical approach .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study discusses the synthesis and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are synthesized through cyclization reactions. These compounds exhibit interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, suggesting potential as antimycobacterial agents (Yahya Nural et al., 2018).

Antiviral Potential

Another study focuses on a pyrrolidine derivative's potential as an anti-HIV agent. The structural analysis of this compound underscores its potential utility in developing inhibitors for the HIV-1 virus (R. Tamazyan et al., 2007).

Synthetic Methodologies

Research into the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach showcases the importance of pyrrolidine derivatives in synthetic chemistry. The optimized synthesis process highlights the compound's role in generating complex organic molecules with potential applications in pharmaceuticals and materials science (D. Ennis et al., 1999).

Biological Effects and Applications

The synthesis and characterization of pyrrolidine-1-carboxylic acid derivatives through Japp-Klingemann and Fischer indole cyclization reactions reveal a broad scope for designing novel compounds with potential biological activities. Such synthetic routes offer pathways to explore the therapeutic potentials of pyrrolidine derivatives (Nadimenti Mogulaiah et al., 2018).

properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-4-5-12(13)8-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHPEALRCKKIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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